5beta-Cholanic acid
Overview
Description
Ursocholanic acid is a bile acid that plays a significant role in the digestion and absorption of fats. It is a secondary bile acid, produced in humans and most other species from metabolism by intestinal bacteria. Ursocholanic acid is chemically related to other bile acids such as ursodeoxycholic acid and ursolic acid .
Mechanism of Action
Target of Action
5beta-Cholanic acid, also known as Ursocholanic acid, primarily targets adipose cells and bile acid receptors and transporters . These targets play key roles in lipid absorption, cholesterol homeostasis, and the breakdown of adipose cells .
Mode of Action
When this compound interacts with its targets, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane, a process known as adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
Biochemical Pathways
This compound affects the bile acid metabolism pathway . This compound is important for studies focusing on the synthesis and breakdown of cholesterol and bile acids within the body . It also plays a role in the regulatory mechanisms of bile acid synthesis and its physiological effects on liver function .
Result of Action
The primary result of this compound’s action is the breakdown of adipose cells, leading to an inflammatory reaction and the clearing of adipose tissue remnants by macrophages . This can have significant implications for conditions related to fat metabolism and storage.
Biochemical Analysis
Biochemical Properties
5beta-Cholanic acid is involved in the regulation of cholesterol metabolism . It functions as a precursor in the synthesis of bile acids . Understanding these mechanisms provides insights into bile acid metabolism and its physiological implications .
Cellular Effects
In the context of cellular effects, this compound has been found to exhibit anti-tumor effects on liver cancer through the CXCL16/CXCR6 pathway . It has been observed that this compound combined with other compounds exhibited significant tumor suppressive effects in the orthotopic liver tumor model .
Molecular Mechanism
At the molecular level, this compound interacts with enzymes involved in bile acid synthesis, modulating their activity and ultimately influencing the production of bile acids . Its mechanism of action involves the activation of specific metabolic pathways that lead to the conversion of cholesterol into bile acids, thereby contributing to the maintenance of cholesterol homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the absorption-enhancing effects of glycol chitosan modified by this compound nanoparticles (5beta-CHA/GC-NPs) on a drug with poor absorption in the intestine were studied by the method of in situ closed loop . The results showed that 5beta-CHA/GC-NPs markedly increased the absorption of insulin and FDs in the jejunum, ileum, and colon .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in vivo experiments found that a combination of this compound with other compounds exhibited significant tumor suppressive effects in the orthotopic liver tumor model .
Metabolic Pathways
This compound is involved in the primary bile acid biosynthesis pathway . It plays a role in the conversion of cholesterol into primary bile acids in the liver, contributing to the maintenance of cholesterol homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its incorporation into nanoparticles, which enhances its absorption by intestinal membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursocholanic acid can be synthesized through a microbiological process involving the biotransformation of β-sitosterol in the presence of specific microorganisms . This process involves multiple enzymatic steps to convert the sterol into ursocholanic acid.
Industrial Production Methods: The industrial production of ursocholanic acid typically involves the use of microbial fermentation processes. These processes utilize specific strains of bacteria to convert plant sterols into bile acids, including ursocholanic acid .
Chemical Reactions Analysis
Types of Reactions: Ursocholanic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of ursocholanic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of ursocholanic acid include derivatives with enhanced biological activity. For example, oxidation of ursocholanic acid can lead to the formation of ursodeoxycholic acid, which has significant therapeutic applications .
Scientific Research Applications
Ursocholanic acid has a wide range of scientific research applications. It is used in the study of mitochondrial function and has shown promise in rescuing mitochondrial dysfunction in Parkinson’s disease . Additionally, ursocholanic acid is used in the development of drugs for liver diseases and as a potential therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Ursocholanic acid is chemically related to other bile acids such as ursodeoxycholic acid, ursolic acid, and dehydro (11,12)ursolic acid lactone . While all these compounds share similar structures, ursocholanic acid is unique in its ability to rescue mitochondrial function to a significant extent. Ursodeoxycholic acid, for example, is widely used for its hepatoprotective properties, but ursocholanic acid has shown superior efficacy in certain neuroprotective applications .
Conclusion
Ursocholanic acid is a versatile bile acid with significant potential in scientific research and therapeutic applications. Its unique chemical properties and ability to undergo various reactions make it a valuable compound in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKLZQLYODPWTM-LVVAJZGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021288 | |
Record name | 5beta-Cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546-18-9 | |
Record name | 5β-Cholanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholanic acid, (5beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ursocholanic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5beta-Cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHOLANIC ACID, (5.BETA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970EKW2JTO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 5β-Cholanic acid itself might not be the primary focus of many studies, its structural analogs, like Ursodeoxycholic acid (UDCA), offer valuable insights. Research suggests that UDCAs exert a cytoprotective effect, potentially through the activation of the AKT survival pathway []. This activation is linked to increased ATP levels in neuronal cells exposed to mitochondrial toxins, highlighting a potential mechanism for mitigating mitochondrial dysfunction [].
A: 5β-Cholanic acid has the molecular formula C24H40O2. Its molecular weight is 360.57 g/mol. Specific spectroscopic data can vary depending on the derivatives and modifications present. For detailed spectroscopic analysis, refer to publications focusing on specific derivatives, like (-)-3,7-Dioxo-5β-cholanic acid [] or (-)-3,6-Dioxo-5β-cholanic acid hemihydrate [].
ANone: The provided research does not focus on catalytic properties or applications of 5β-Cholanic acid. The focus leans towards its derivatives and their biological activities, particularly within the context of bile acid metabolism and potential therapeutic applications.
A: Yes, molecular mechanics calculations have been employed to confirm the configuration of 3α,7α,12α-triacetoxy-5β-cholanic acid, a steroid isolated from a Formosan soft coral []. This highlights the use of computational methods for structural elucidation and understanding the three-dimensional properties of 5β-cholanic acid derivatives.
A: Research on Lithocholic acid, a monohydroxy-5β-cholanic acid derivative, reveals its role in promoting colorectal cancer cell invasion and migration []. This suggests that modifications to the 5β-Cholanic acid backbone, like the introduction of specific hydroxyl groups, can significantly impact biological activity. Further SAR studies focusing on 5β-Cholanic acid derivatives could unveil structural features crucial for their activity and potential therapeutic applications.
ANone: The provided research papers primarily focus on the biological activity and potential therapeutic applications of 5β-Cholanic acid and its derivatives. Information regarding SHE regulations, risk minimization, responsible practices, ecotoxicological effects, and environmental degradation is not discussed within these studies.
A: While direct information on the in vitro and in vivo efficacy of 5β-Cholanic acid is limited within the provided research, studies on related compounds like Ursodeoxycholic acid (UDCA) offer valuable insights. UDCAs have demonstrated efficacy in rescuing mitochondrial function in Parkinson's disease models using patient fibroblasts [].
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